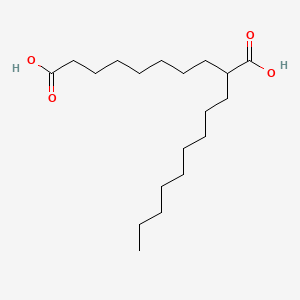

2-Nonyldecanedioic acid

Description

2-Nonyldecanedioic acid is a branched-chain dicarboxylic acid characterized by a decanedioic acid backbone (10 carbon atoms) with a nonyl group (C₉H₁₉) attached at the second carbon position. This structural configuration imparts unique physicochemical properties, such as altered solubility, melting point, and reactivity compared to linear dicarboxylic acids like sebacic acid (decanedioic acid).

Properties

CAS No. |

4165-02-0 |

|---|---|

Molecular Formula |

C19H36O4 |

Molecular Weight |

328.5 g/mol |

IUPAC Name |

2-nonyldecanedioic acid |

InChI |

InChI=1S/C19H36O4/c1-2-3-4-5-6-8-11-14-17(19(22)23)15-12-9-7-10-13-16-18(20)21/h17H,2-16H2,1H3,(H,20,21)(H,22,23) |

InChI Key |

WDHJMKYIJWJQLY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC(CCCCCCCC(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Nonyldecanedioic acid typically involves the oxidation of long-chain hydrocarbons. One common method is the oxidative cleavage of oleic acid, which can be achieved using strong oxidizing agents such as potassium permanganate (KMnO4) or ozone (O3). The reaction conditions often require controlled temperatures and pH levels to ensure complete oxidation and to prevent over-oxidation.

Industrial Production Methods: In industrial settings, 2-Nonyldecanedioic acid can be produced through catalytic processes that involve the use of metal catalysts. These processes are designed to be efficient and scalable, allowing for the mass production of the compound. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Nonyldecanedioic acid can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to produce shorter-chain dicarboxylic acids.

Reduction: It can be reduced to form alcohols or aldehydes.

Substitution: The carboxyl groups can participate in substitution reactions to form esters or amides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), ozone (O3), and hydrogen peroxide (H2O2) are commonly used oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Alcohols and amines are often used in the presence of catalysts or under acidic/basic conditions to facilitate substitution reactions.

Major Products Formed:

Oxidation: Shorter-chain dicarboxylic acids.

Reduction: Alcohols and aldehydes.

Substitution: Esters and amides.

Scientific Research Applications

2-Nonyldecanedioic acid has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of polymers and other complex molecules.

Biology: The compound is studied for its potential role in metabolic pathways and as a precursor for biologically active molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.

Industry: It is used in the production of lubricants, plasticizers, and surfactants due to its chemical stability and functional properties.

Mechanism of Action

The mechanism of action of 2-Nonyldecanedioic acid involves its interaction with various molecular targets and pathways. The carboxyl groups can form hydrogen bonds and ionic interactions with other molecules, influencing their reactivity and stability. In biological systems, the compound can be metabolized to produce energy or serve as a precursor for other important molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 2-nonyldecanedioic acid with structurally related compounds, focusing on key properties inferred from analogous molecules:

Physicochemical Properties

Solubility: Branched dicarboxylic acids like 2-nonyldecanedioic acid typically exhibit lower water solubility compared to linear counterparts (e.g., sebacic acid) due to increased hydrophobicity. This property enhances their utility in non-polar solvents and polymer matrices. In contrast, N-nonanoylglycine, with its polar amide group, shows moderate aqueous solubility, making it suitable for biomedical applications .

Thermal Stability: Branched structures (e.g., 2-nonyldecanedioic acid, 2,2-dimethyloctanoic acid) generally have higher thermal stability than linear acids due to reduced crystallinity. This is critical in high-temperature industrial processes .

Research Findings and Gaps

- Synthetic Routes: Limited data exist on the synthesis of 2-nonyldecanedioic acid. However, methods for analogous branched acids (e.g., Koch carboxylation) could be adapted.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.